(S)-Laudanine
(S)-Laudanine
(S)-laudanine is the (S)-enantiomer of laudanine It derives from a (S)-norlaudanosoline. It is a conjugate base of a (S)-laudanine(1+). It is an enantiomer of a (R)-laudanine.
Brand Name:
Vulcanchem
CAS No.:
3122-95-0
VCID:
VC0133841
InChI:
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
SMILES:
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Molecular Formula:
C20H25NO4
Molecular Weight:
343.4 g/mol
(S)-Laudanine
CAS No.: 3122-95-0
Reference Standards
VCID: VC0133841
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
CAS No. | 3122-95-0 |
---|---|
Product Name | (S)-Laudanine |
Molecular Formula | C20H25NO4 |
Molecular Weight | 343.4 g/mol |
IUPAC Name | 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol |
Standard InChI | InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1 |
Standard InChIKey | MPYHGNAJOKCMAQ-INIZCTEOSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |
SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Melting Point | 175.75 °C |
Description | (S)-laudanine is the (S)-enantiomer of laudanine It derives from a (S)-norlaudanosoline. It is a conjugate base of a (S)-laudanine(1+). It is an enantiomer of a (R)-laudanine. |
Synonyms | 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-phenol; 1αH-Laudanidine; (+)-Laudanidine; L-(+)-Laudanidine; |
PubChem Compound | 821396 |
Last Modified | Nov 11 2021 |
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